5,8-Quinolinediol
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Overview
Description
5,8-Quinolinediol is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of two hydroxyl groups at the 5th and 8th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Quinolinediol typically involves the reaction of diethyl pyridine-2,3-dicarboxylate with active methylene compounds. This reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, compounds of 6,7-di X substituted this compound (where X can be COOC2H5, CN, or COCH3) have been prepared using this method .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5,8-Quinolinediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the quinoline ring structure.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce quinoline-5,8-dione back to this compound.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with reagents such as halogens or nitro groups.
**Major
Properties
IUPAC Name |
quinoline-5,8-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZWWDWBRMCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483310, DTXSID80879695 |
Source
|
Record name | 5,8-Quinolinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINOLINE58DIHYDROXY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20947-39-1 |
Source
|
Record name | 5,8-Quinolinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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